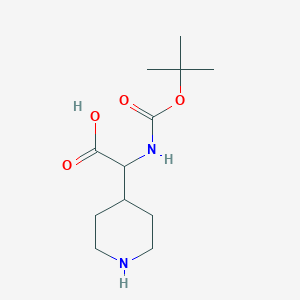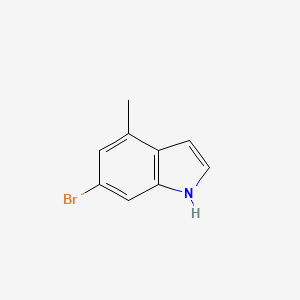
2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid is an organic compound that features a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Acetic Acid Derivative: The protected piperidine is then reacted with bromoacetic acid or its derivatives to form the desired acetic acid compound. This step often requires a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the reaction conditions precisely, leading to higher efficiency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols under appropriate conditions.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Acidic conditions, often using trifluoroacetic acid (TFA), are employed to remove the Boc group, allowing further functionalization.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the acetic acid.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid is widely used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: In the study of enzyme-substrate interactions and as a building block for bioactive compounds.
Industry: Used in the production of pharmaceuticals and fine chemicals due to its versatility and stability.
Mechanism of Action
The compound’s mechanism of action largely depends on its role in a given chemical reaction. In peptide synthesis, for example, the Boc group serves as a protecting group that can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids. The piperidine ring can interact with various molecular targets, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-3-yl)acetic acid
- 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-2-yl)acetic acid
- 2-((tert-Butoxycarbonyl)amino)-2-(morpholin-4-yl)acetic acid
Comparison:
- Structural Differences: The position of the substituent on the piperidine ring can significantly affect the compound’s reactivity and stability.
- Reactivity: Compounds with different ring structures (e.g., morpholine vs. piperidine) may exhibit different reactivity patterns in chemical reactions.
- Applications: While all these compounds can be used in organic synthesis, their specific applications may vary based on their unique structural features.
This detailed overview should provide a comprehensive understanding of 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-4-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-4-6-13-7-5-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLWTUJHNVQTSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCNCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646963 |
Source


|
| Record name | [(tert-Butoxycarbonyl)amino](piperidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494210-73-0 |
Source


|
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494210-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(tert-Butoxycarbonyl)amino](piperidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














